2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
The compound 2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile features a fused pyrano[4,3-b]pyridine core with a carbonitrile group at position 2. Key structural elements include:
- Azetidine ring: Substituted at position 3 with a (3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl group.
- Carbonitrile functionality: A common pharmacophore in medicinal chemistry, often enhancing binding affinity and modulating electronic properties.
Properties
IUPAC Name |
2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c21-8-15-7-16-12-27-6-5-17(16)22-20(15)24-9-13(10-24)11-25-19(26)4-3-18(23-25)14-1-2-14/h3-4,7,13-14H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIYLTHKTCYJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=C5COCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available literature and studies.
Molecular Information
- IUPAC Name: 2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Molecular Formula: C18H22N4O3
- Molecular Weight: 342.3923 g/mol
- CAS Number: Not specified in the search results.
Structural Representation
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activities. The presence of the pyridine and azetidine rings is notable for their roles in pharmacological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds structurally related to the target compound. For instance, derivatives of 1,3,4-oxadiazoline have shown significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that similar structural motifs in the target compound may confer antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving similar compounds, cytotoxic effects were observed at varying concentrations. For example, some derivatives exhibited increased cell viability in L929 normal cell lines at lower concentrations, while higher concentrations led to cytotoxicity .
Table 2: Cytotoxicity Results
| Dose (µM) | Cell Viability (%) |
|---|---|
| 200 | 68 |
| 150 | 75 |
| 100 | 92 |
| 50 | 97 |
| 25 | 103 |
The mechanism underlying the biological activity of these compounds often involves interaction with specific cellular targets or pathways. The presence of functional groups such as carbonitrile and oxo-pyridazine may influence gene expression related to biofilm formation and bacterial resistance mechanisms .
Case Study: Synthesis and Evaluation of Related Compounds
A study synthesized various derivatives of oxadiazoline and evaluated their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with some compounds outperforming traditional antibiotics like ciprofloxacin . This highlights the potential for developing new therapeutics based on structural analogs of the target compound.
Case Study: Pharmacological Screening
In another study focusing on similar structures, compounds were screened for their ability to inhibit key enzymes involved in bacterial metabolism. The results suggested that modifications in the molecular structure could enhance inhibitory activity .
Comparison with Similar Compounds
Structural Analogues with Pyranopyrazole Cores
Compound 3s :
- Structure: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile ().
- Key Differences: Replaces the azetidine-pyridazine substituent with a 2-chlorophenyl group. Contains an amino group and methoxy substituent, which may enhance solubility but reduce metabolic stability compared to the cyclopropyl group.
- Synthesis : Multi-component reaction (yield: 80%), highlighting efficient methodology for fused systems .
Compound 3t :
- Structure: 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile ().
- Comparison: Lacks the pyridazine moiety but shares the pyrano-pyrazole-carbonitrile scaffold. The 4-chlorophenyl group may improve lipophilicity, whereas the target compound’s azetidine could enhance conformational rigidity .
Pyrimidine and Thiazolo-Pyridine Derivatives
Benzylidinehydrazinyl Pyrimidines :
Thiazolo[3,2-a]pyridine Derivatives (11a,b) :
- Structure : E.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ().
- Comparison : Incorporates a thiazolo ring and dioxo groups, differing in electronic properties. The furan substituent may confer redox activity absent in the target compound.
- Melting Point: 243–246°C (higher than pyranopyrazoles in ), suggesting greater crystallinity due to aromatic stacking .
Pyridazine and Imidazo-Pyridine Analogues
Pyridazine Derivatives () :
- Structure : 6-(5-Chloropyridin-2-yl)-5-(4-methylpiperazine-1-yl)carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.
- Comparison : Shares the 6-oxo-pyridazine group but includes a chloropyridine substituent. The piperazine moiety may improve solubility, whereas the target compound’s cyclopropyl group enhances steric hindrance .
Tetrahydroimidazo[1,2-a]pyridines () :
- Structure: E.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Comparison : Nitrophenyl and phenethyl groups introduce strong electron-withdrawing effects, contrasting with the target compound’s neutral cyclopropyl group.
- Synthesis : One-pot two-step reactions (yields: 51–55%), demonstrating modular approaches for complex heterocycles .
Data Table: Key Properties of Analogues
| Compound Class | Core Structure | Substituents | Melting Point (°C) | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Pyrano[4,3-b]pyridine | Azetidine, cyclopropyl-pyridazine | Not reported | – | High rigidity, metabolic stability |
| Pyranopyrazole (3s) | Pyrano[2,3-c]pyrazole | 2-Chlorophenyl, methoxy | 170.7–171.2 | 80 | Amino group enhances solubility |
| Thiazolo-pyrimidine (11a) | Thiazolo[3,2-a]pyrimidine | Trimethylbenzylidene, furan | 243–246 | 68 | Aromatic stacking, redox activity |
| Benzylidinehydrazinyl (4a-j) | Pyrimidine | Hydrazinyl, isobutyl | Not reported | 68–85 | Planar geometry, moderate yields |
| Tetrahydroimidazo-pyridine | Imidazo[1,2-a]pyridine | Nitrophenyl, phenethyl | 215–269 | 51–55 | Electron-withdrawing groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
